

Technical Support Center: Optimizing Funobactam Dosage in Murine Infection Models

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Compound of Interest

Compound Name: *Funobactam*

Cat. No.: *B15363246*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Funobactam** in murine infection models.

Frequently Asked Questions (FAQs)

Q1: What is **Funobactam** and why is it used in combination with another antibiotic?

A1: **Funobactam** (formerly XNW4107) is a novel β -lactamase inhibitor.^{[1][2][3]} It does not have intrinsic antibacterial activity on its own.^[3] Its primary function is to inhibit β -lactamase enzymes produced by bacteria, which are a common mechanism of resistance to β -lactam antibiotics like imipenem and meropenem. By inhibiting these enzymes, **Funobactam** restores the efficacy of the partner antibiotic against otherwise resistant bacterial strains.^[4]

Q2: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for **Funobactam**'s efficacy in murine models?

A2: The PK/PD index that best correlates with the in vivo efficacy of the imipenem/**funobactam** combination is the percentage of the dosing interval that the free drug concentration of **Funobactam** remains above a certain threshold concentration, normalized by the Minimum Inhibitory Concentration (MIC) of the combination ($[\%fT > CT]/MIC$).^{[1][5][6]} Specifically, a threshold concentration (CT) of 1 mg/L has shown the strongest correlation with efficacy.^{[1][2][5][6]}

Q3: Why is the standard %fT > MIC not a good predictor of efficacy for **Funobactam**?

A3: Studies have shown that the change in bacterial load (log10CFU/thigh) versus the traditional %fT > MIC for the imipenem/**funobactam** combination is poorly predictive of efficacy.[1][2][5][6] In some cases, bactericidal activity was observed even when the %fT > MIC was 0%.[1][2][5][6] This suggests that maintaining a certain threshold concentration of **Funobactam** is more critical than staying above the combined MIC for the entire dosing interval.

Q4: What is a typical murine infection model used for **Funobactam** dosage optimization?

A4: A common and effective model is the neutropenic murine thigh infection model.[1][2][4][5][6] In this model, mice are rendered neutropenic (low white blood cell count) to ensure that the observed antibacterial effect is primarily due to the administered drug and not the host's immune response. The thigh muscle is then infected with a specific bacterial strain.[7]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
High variability in bacterial counts between mice in the same treatment group.	1. Inconsistent inoculum size.2. Variation in the site of injection.3. Differences in the level of neutropenia among mice.	1. Ensure a standardized and well-mixed bacterial suspension for inoculation.2. Administer injections at a consistent anatomical location in the thigh muscle.3. Verify the neutropenic status of all mice before infection.
Lack of dose-dependent efficacy with increasing Funobactam dosage.	1. The bacterial strain may not be producing a β -lactamase that Funobactam inhibits.2. The partner antibiotic (e.g., imipenem) dosage is not optimized or is sub-therapeutic.3. Saturation of the β -lactamase inhibition at lower Funobactam concentrations.	1. Confirm the resistance mechanism of the bacterial strain.2. Ensure the partner antibiotic is administered at a human-simulated regimen (HSR) that is known to be effective when resistance is overcome.3. Review the PK/PD data to determine if the %fT > CT is already maximized with the tested doses.
Unexpected mortality in control or treatment groups.	1. Overwhelming infection in the control group.2. Toxicity from the drug combination at high doses.3. Complications from the neutropenia induction or infection procedure.	1. Adjust the initial bacterial inoculum to a level that is pathogenic but not lethal within the 24-hour experimental timeframe.2. Conduct preliminary toxicity studies for the specific drug combination and dosages.3. Ensure aseptic techniques during all procedures and monitor animal welfare closely.
Difficulty in achieving target human-simulated exposures in mice.	1. Incorrect pharmacokinetic parameters used for dose calculation.2. Rapid	1. Perform pilot pharmacokinetic studies in mice to determine the actual C _{max} , AUC, and half-life of

metabolism or clearance of the drug in the murine model.

Funobactam and the partner antibiotic.² Adjust the dosing frequency (e.g., more frequent administration) to maintain the target %fT > CT.

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This protocol is a summary of the methodology described in studies of imipenem/**funobactam**.
[\[1\]](#)[\[4\]](#)[\[6\]](#)

- Animal Model: Specific pathogen-free female ICR mice are commonly used.
- Induction of Neutropenia:
 - Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
 - A typical regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
- Infection:
 - Bacterial isolates are grown to mid-logarithmic phase.
 - The bacterial suspension is diluted in saline to the desired concentration.
 - A 0.1 mL volume of the inoculum is injected into the posterior thigh muscle of each mouse.
- Treatment:
 - Treatment is typically initiated 2 hours post-infection.
 - **Funobactam** and the partner antibiotic (e.g., imipenem) are administered, often subcutaneously, at various dosing regimens.

- Dosing can be fractionated (e.g., q3h, q6h, q12h) to evaluate the impact of different dosing intervals.
- Outcome Measurement:
 - At 24 hours post-treatment initiation, mice are euthanized.
 - The thighs are aseptically removed and homogenized.
 - Serial dilutions of the homogenate are plated on appropriate agar to determine the bacterial count (CFU/thigh).
 - Efficacy is calculated as the change in log10 CFU/thigh compared to the 0-hour control group.

Data Presentation

Funobactam Dose-Ranging and Pharmacokinetic Exposures

The following table summarizes the pharmacokinetic exposures achieved with different **Funobactam** regimens in combination with a human-simulated regimen (HSR) of imipenem in the murine thigh infection model.^{[4][8]}

Funobactam Dose (mg/kg, q6h)	fAUC ₀₋₂₄ (mg·h/L)	fC _{max} (mg/L)
0.9	1.83	0.94
1.8	3.66	1.88
3.6	7.32	3.76
7.2	14.64	7.52
14.4	29.28	15.04

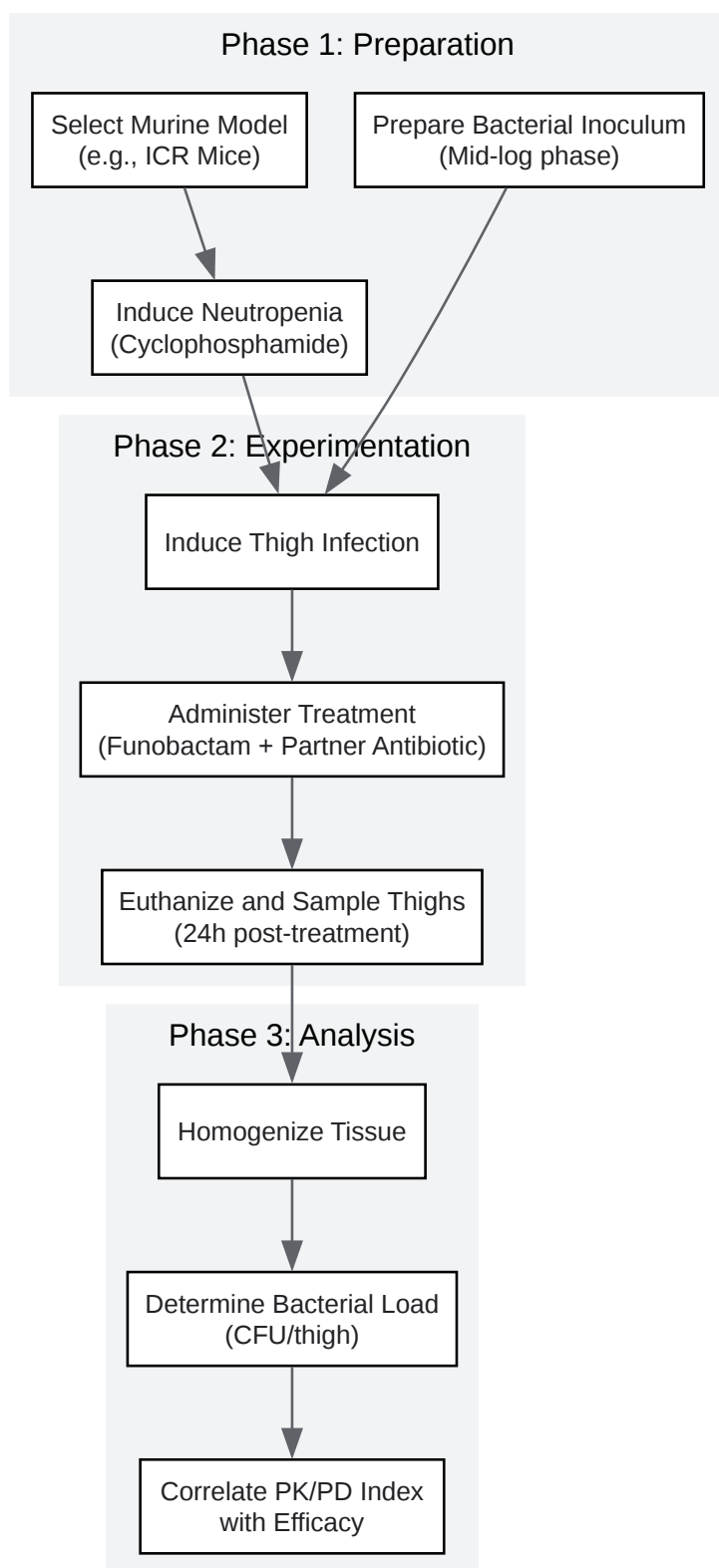
PK/PD Targets for Efficacy

This table presents the median values of the novel PK/PD index, (%fT > CT=1 mg/L)/MIC, associated with different levels of efficacy against various Gram-negative bacteria.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Bacterial Species	Efficacy Endpoint	Median (%fT > CT=1 mg/L)/MIC
Acinetobacter baumannii	1-log10 reduction	9.82
Pseudomonas aeruginosa	1-log10 reduction	9.90
Klebsiella pneumoniae	Stasis (no change in bacterial count)	55.73

Visualizations

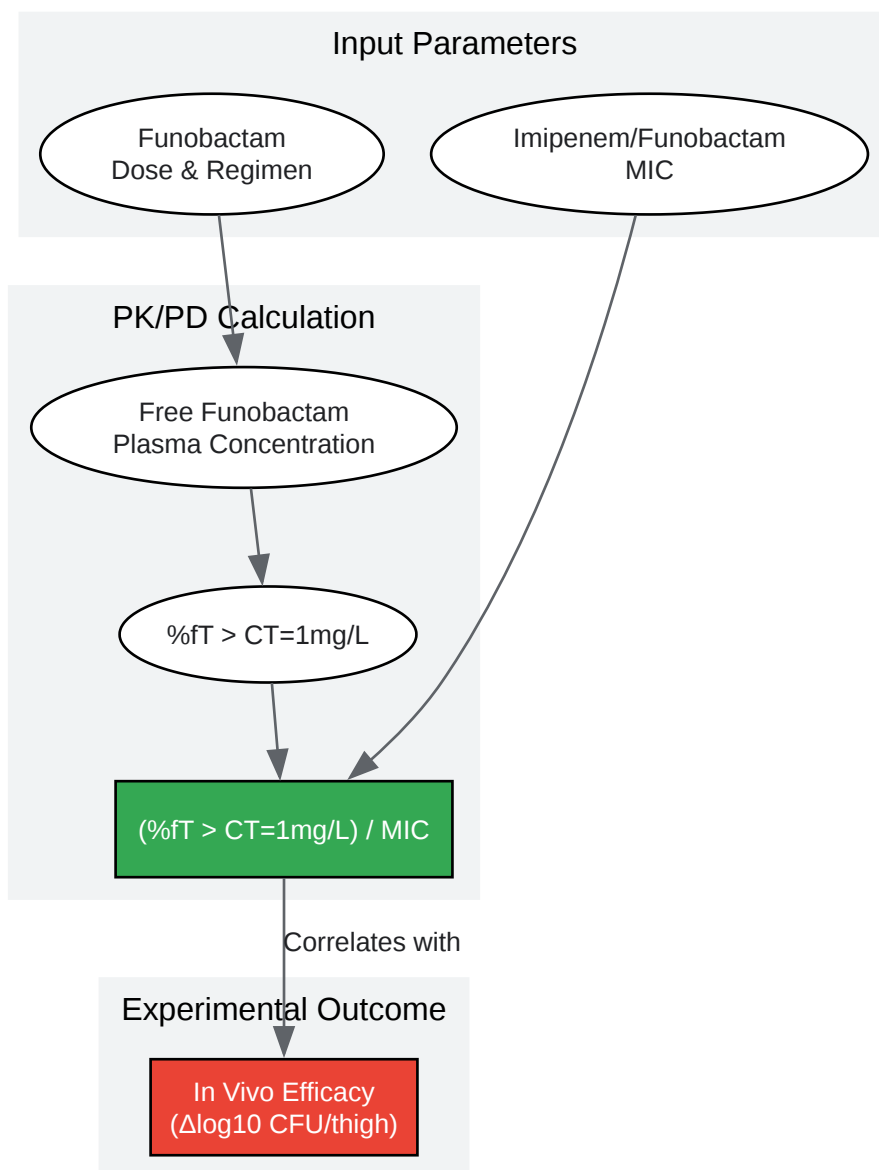
Experimental Workflow for Funobactam Dosage Optimization



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Caption: Workflow for optimizing **Funobactam** dosage in a murine thigh infection model.

Logical Relationship for Funobactam PK/PD Index



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